1-Isocyanato-2-methyl-3-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-2-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-6-7(9-5-11)3-2-4-8(6)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEABHDWHUBNCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400451 | |
| Record name | 1-isocyanato-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23695-15-0 | |
| Record name | 1-isocyanato-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-3-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodologies for the Synthesis and Precursor Derivatization of 1 Isocyanato 2 Methyl 3 Nitrobenzene
Classical Phosgenation Routes for Aromatic Isocyanates
Phosgene-Mediated Carbonylation of 2-Methyl-3-nitroaniline (B147196) and Related Aminoaromatics
The direct phosgenation of 2-methyl-3-nitroaniline is the most conventional route to 1-isocyanato-2-methyl-3-nitrobenzene. The process is typically conducted in a two-step sequence, often referred to as "cold" and "hot" phosgenation, to control the reaction's exothermicity and minimize the formation of byproducts. fsalforu.comsabtechmachine.com
In the initial step (cold phosgenation), the amine, dissolved in an inert solvent like toluene (B28343) or dichlorobenzene, is reacted with phosgene (B1210022) at a low temperature (typically below 70°C). fsalforu.comsabtechmachine.com This reaction primarily forms an intermediate N-carbamoyl chloride and amine hydrochloride. google.com
Reaction Scheme: Cold Phosgenation
R-NH₂ + COCl₂ → R-NHCOCl + HCl
R-NH₂ + HCl → R-NH₂·HCl
Following the initial reaction, the resulting slurry is heated to higher temperatures (100-200°C) in the "hot phosgenation" stage. sabtechmachine.com During this step, the N-carbamoyl chloride eliminates a molecule of hydrogen chloride (HCl) to yield the final isocyanate product. The amine hydrochloride also reacts with excess phosgene at these elevated temperatures to form the isocyanate. fsalforu.comgoogle.com
Reaction Scheme: Hot Phosgenation
R-NHCOCl → R-NCO + HCl
R-NH₂·HCl + COCl₂ → R-NCO + 3HCl
Table 1: Key Parameters in Phosgene-Mediated Carbonylation
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Starting Material | Aromatic amine | 2-Methyl-3-nitroaniline |
| Reagent | Carbonylating agent | Phosgene (COCl₂) |
| Solvent | Inert aromatic solvent | Toluene, dichlorobenzene, o-dichlorobenzene sabtechmachine.com |
| Cold Phosgenation Temp. | Temperature for initial reaction | 0 - 70°C fsalforu.com |
| Hot Phosgenation Temp. | Temperature for final conversion | 100 - 200°C sabtechmachine.com |
| Key Intermediates | Transient species formed | N-carbamoyl chloride, Amine hydrochloride google.com |
| Byproduct | Primary inorganic byproduct | Hydrogen Chloride (HCl) |
Catalytic Enhancements and Process Optimization in Phosgenation Technologies
While the phosgenation of amines is inherently a rapid reaction, process optimization is crucial for maximizing yield and purity while ensuring safety. nih.gov Key optimization strategies focus on managing reaction conditions and minimizing side reactions, such as the formation of ureas. fsalforu.com
Process Optimization Strategies:
Two-Stage Reaction: The separation into cold and hot phosgenation stages is a primary optimization that allows for better temperature control and reduces the formation of undesired urea (B33335) byproducts, which can consume phosgene and reduce yields. fsalforu.com
Solvent Selection: The use of inert solvents that are stable to the reaction conditions and facilitate heat transfer is critical. Solvents like monochlorobenzene and dichlorobenzene are commonly employed. fsalforu.com
Reagent Stoichiometry: Maintaining an excess of phosgene during the reaction helps to ensure the complete conversion of the amine and intermediate carbamoyl chloride to the desired isocyanate. orgsyn.org
Byproduct Removal: After the reaction is complete, the mixture is typically purged with an inert gas, such as nitrogen, to remove dissolved HCl and excess phosgene before the final distillation and purification of the isocyanate product. sabtechmachine.com
Catalysis in the phosgenation of amines is not as common as process optimization, as the reaction is typically fast. However, the synthesis of the phosgene reagent itself is a catalytic process. Carbon monoxide and chlorine are reacted over an activated carbon catalyst to produce high-purity phosgene for use in these reactions. fsalforu.comsabtechmachine.com
Non-Phosgene Synthetic Pathways Towards Aromatic Isocyanates
Growing concerns over the high toxicity of phosgene have driven the development of alternative, non-phosgene routes for isocyanate synthesis. acs.orgnih.gov These methods utilize different precursors and reaction mechanisms to generate the isocyanate functional group, providing safer and often more environmentally benign pathways. ionike.com
Curtius Rearrangement from Corresponding Acyl Azides
The Curtius rearrangement is a versatile method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. wikipedia.orgorganic-chemistry.org This thermal decomposition reaction is known for its tolerance of a wide range of functional groups, making it suitable for the synthesis of complex molecules like this compound. acs.orgnih.gov
The synthesis begins with the corresponding carboxylic acid, 2-methyl-3-nitrobenzoic acid. This acid is first converted into a more reactive acyl derivative, such as an acyl chloride or an activated ester. This intermediate is then reacted with an azide salt, typically sodium azide (NaN₃), to form 2-methyl-3-nitrobenzoyl azide. organic-chemistry.org
Upon heating, the acyl azide undergoes a concerted rearrangement, losing a molecule of nitrogen gas (N₂) to form the isocyanate. wikipedia.orgmasterorganicchemistry.com A key feature of this reaction is that the migrating group retains its stereochemical configuration. wikipedia.orgnih.gov
Reaction Scheme: Curtius Rearrangement
Acyl Azide Formation: R-COCl + NaN₃ → R-CON₃ + NaCl
Thermal Rearrangement: R-CON₃ (heat) → R-NCO + N₂
The isocyanate product can be isolated or trapped in situ with various nucleophiles, such as alcohols or amines, to form carbamates or ureas, respectively. wikipedia.orgorganic-chemistry.org
Table 2: Curtius Rearrangement for Isocyanate Synthesis
| Parameter | Description | Precursor/Reagent Example |
|---|---|---|
| Starting Material | Carboxylic acid | 2-Methyl-3-nitrobenzoic acid |
| Key Intermediate | Azide derivative | 2-Methyl-3-nitrobenzoyl azide |
| Key Transformation | Thermal rearrangement | Decomposition of acyl azide to isocyanate wikipedia.org |
| Leaving Group | Gaseous byproduct | Nitrogen (N₂) |
| Reaction Conditions | Typically requires heat | Thermal decomposition in an inert solvent |
Hofmann Rearrangement of Amides
For the synthesis of this compound, the required starting material is 2-methyl-3-nitrobenzamide. The reaction mechanism proceeds through several steps:
Deprotonation of the amide by the base.
Reaction of the resulting anion with bromine to form an N-bromoamide intermediate. wikipedia.org
A second deprotonation yields a bromoamide anion.
This anion rearranges, with the aryl group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming the isocyanate intermediate. wikipedia.orgjove.com
Reaction Scheme: Hofmann Rearrangement R-CONH₂ + Br₂ + 2NaOH → R-NCO + 2NaBr + 2H₂O
The isocyanate formed can be isolated or, if the reaction is performed in an aqueous solution, it will be hydrolyzed to a carbamic acid, which then decarboxylates to form a primary amine. wikipedia.orgchemistrysteps.com By controlling the reaction conditions and using non-aqueous solvents, the isocyanate intermediate can be trapped and utilized. tcichemicals.com
Reductive Carbonylation of Nitroaromatic Precursors
Reductive carbonylation is a significant non-phosgene industrial pathway that converts nitroaromatic compounds directly into isocyanates or their carbamate (B1207046) precursors. researchgate.net This method involves the reaction of a nitro compound with carbon monoxide (CO) in the presence of a transition metal catalyst, most commonly based on palladium or rhodium. researchgate.netukessays.com
To synthesize this compound, the precursor would be 1,2-dimethyl-3-nitrobenzene. The reaction can proceed via two main pathways:
Direct Carbonylation: The nitroaromatic compound is reacted with CO under high pressure and temperature to directly form the isocyanate. This route often requires harsh conditions and can lead to oligomerization of the isocyanate product. researchgate.net
Two-Step Carbonylation: A more common and controlled approach involves reacting the nitro compound with CO and an alcohol (like methanol) to form a stable carbamate intermediate. ukessays.comacs.org This carbamate is then isolated and thermally decomposed in a separate step to yield the pure isocyanate and regenerate the alcohol. nih.govebrary.net
Reaction Scheme: Two-Step Reductive Carbonylation
Carbamate Formation: R-NO₂ + 3CO + R'OH → R-NHCOOR' + 2CO₂ (catalyzed)
Carbamate Thermolysis: R-NHCOOR' (heat) → R-NCO + R'OH
This two-step process is generally preferred as it avoids the harsh conditions of direct carbonylation and simplifies the purification of the final isocyanate product. acs.org Catalytic systems often involve palladium complexes with ligands such as 1,10-phenanthroline. ukessays.comacs.org
Table 3: Comparison of Non-Phosgene Synthetic Routes
| Synthetic Route | Starting Precursor | Key Reagents/Conditions | Intermediate |
|---|---|---|---|
| Curtius Rearrangement | 2-Methyl-3-nitrobenzoic acid | Sodium azide, heat | Acyl azide wikipedia.org |
| Hofmann Rearrangement | 2-Methyl-3-nitrobenzamide | Bromine, Sodium hydroxide | N-bromoamide wikipedia.org |
| Reductive Carbonylation | 1,2-Dimethyl-3-nitrobenzene | Carbon monoxide, Catalyst (e.g., Pd), Alcohol (optional) | Carbamate (in two-step process) |
Direct Carbonylation Approaches
Direct carbonylation represents the most straightforward non-phosgene route to isocyanates, involving the reaction of nitroaromatic compounds with carbon monoxide (CO). nih.gov This process, known as reductive carbonylation, theoretically allows for the one-pot synthesis of this compound from a corresponding dinitro precursor (1-methyl-2,3-dinitrobenzene) or directly from its amino precursor (2-methyl-3-nitroaniline). The reaction typically requires high temperatures and pressures, along with a catalyst to facilitate the conversion. acs.orguniversiteitleiden.nl
The core reaction involves the reduction of the nitro group and subsequent carbonylation to form the isocyanate group, releasing carbon dioxide as a byproduct. acs.orguniversiteitleiden.nl
Ar-NO₂ + 3 CO → Ar-NCO + 2 CO₂
Various catalytic systems, primarily based on transition metals like palladium, rhodium, and ruthenium, have been investigated to optimize this transformation. nih.govresearchgate.net The goal is to achieve high conversion rates and selectivity towards the desired isocyanate under milder conditions. acs.org However, challenges remain, including catalyst recycling and the tendency for isocyanates to oligomerize under the harsh reaction conditions required. researchgate.net Heterogeneous catalysts are being developed to improve activity, selectivity, and ease of separation for industrial applications. google.com
Table 1: Catalysts in Direct Reductive Carbonylation of Nitro Compounds
| Catalyst System | Key Features | Reference |
|---|---|---|
| Palladium (Pd) Complexes | High activity; often used with N-donor ligands. Yields can reach up to 63.5% for phenyl isocyanate. | acs.org |
| Rhodium (Rh) Complexes | Effective homogeneous catalysts for reductive carbonylation. | nih.gov |
| Ruthenium (Ru) Complexes | Investigated as homogeneous catalysts for this conversion. | nih.gov |
| Multi-metallic Heterogeneous Catalysts (e.g., AₓBᵧ where A=Pd, Pt, Rh; B=Sn, Pb, Zn) | Designed for high activity and selectivity in continuous processes, allowing for easier catalyst recovery. | google.com |
Indirect Carbonylation via Carbamates (e.g., from CO and Alcohols)
To circumvent the harsh conditions of direct carbonylation, an indirect, two-step method is often employed. nih.govuniversiteitleiden.nl This approach first converts the nitroaromatic compound into a more stable carbamate intermediate, which is then thermally decomposed to yield the isocyanate. nih.govacs.org
In the context of synthesizing this compound, the precursor 2-methyl-3-nitroaniline would first undergo reductive carbonylation in the presence of an alcohol (ROH). This forms the corresponding N-aryl carbamate.
Ar-NH₂ + CO + ROH → Ar-NHCOOR + H₂
This step is typically catalyzed by transition metal complexes. researchgate.net The resulting carbamate is then isolated and subjected to thermal cracking, which cleaves the molecule to produce the target isocyanate and regenerates the alcohol, which can be recycled. universiteitleiden.nl This method offers advantages such as milder reaction conditions for the initial carbonylation and enhanced product stability, as carbamates are easier to store and transport than reactive isocyanates. nih.gov
Oxidative Carbonylation of Aromatic Amines
Oxidative carbonylation is another significant non-phosgene route that starts from the aromatic amine precursor, in this case, 2-methyl-3-nitroaniline. researchgate.net The process involves reacting the amine with carbon monoxide in the presence of an oxidant, typically molecular oxygen (O₂). acs.org This reaction can be catalyzed by transition metal complexes, such as those based on palladium. acs.orgchinesechemsoc.org
The reaction can proceed directly to the isocyanate or, more commonly, forms a carbamate intermediate if an alcohol is present in the reaction medium. chinesechemsoc.org The synthesis avoids the use of phosgene by consuming only basic raw materials like the amine, CO, and O₂. acs.org A key challenge in this method is managing the potentially explosive mixture of CO and O₂. acs.org Research has focused on developing efficient catalytic systems that promote high yields and selectivity under safe operating conditions. chinesechemsoc.orgrsc.org
Utilization of Dimethyl Carbonate (DMC) or Urea as C1 Synthons
To avoid the use of both highly toxic phosgene and pressurized carbon monoxide, researchers have turned to safer C1 synthons like dimethyl carbonate (DMC) and urea. nih.govacs.org These reagents can serve as carbonyl group donors for the synthesis of isocyanates from amines.
The process typically involves two steps:
Carbamate Formation : 2-methyl-3-nitroaniline is reacted with DMC or urea to produce the corresponding carbamate. researchgate.net The reaction with DMC is a methoxycarbonylation, often catalyzed by Lewis acids like zinc acetate. researchgate.netresearchgate.net When urea is used, it reacts with the amine and an alcohol to form the carbamate, releasing ammonia, which can be recycled for urea production, creating a potentially "zero emission" process. acs.org
Thermal Decomposition : The resulting carbamate is then thermally decomposed to yield this compound. researchgate.net
DMC is considered an environmentally friendly reagent due to its low toxicity and biodegradability. nih.gov The urea-based method is attractive due to the low cost of urea and the potential for a closed-loop process where byproducts are recycled. acs.orgdigitellinc.com
Table 2: Comparison of DMC and Urea as C1 Synthons
| C1 Synthon | Advantages | Challenges | Reference |
|---|---|---|---|
| Dimethyl Carbonate (DMC) | Eco-friendly, non-corrosive, structurally similar to phosgene. | Can require harsh reaction conditions for less nucleophilic aromatic amines. | nih.govacs.orgresearchgate.net |
| Urea | Cost-effective, potential for "zero emission" cycle by recycling ammonia byproduct. | Reactions can require high temperatures. | acs.orgnih.govresearchgate.net |
Recent Innovations in Sustainable Isocyanate Synthesis
The drive for green chemistry is pushing for further innovations in isocyanate synthesis. researchgate.net A primary goal is the complete elimination of toxic reagents and the utilization of renewable or waste feedstocks. biorizon.eupatsnap.com
Key areas of innovation include:
CO₂ as a C1 Source : Carbon dioxide is an ideal, non-toxic, and abundant C1 source. ionike.com Research is focused on the direct conversion of amines and CO₂ into carbamates, which are precursors to isocyanates. scholaris.caepa.gov This approach often requires dehydration agents or regenerable reagents to drive the reaction forward. organic-chemistry.org
Bio-based Feedstocks : Efforts are underway to produce isocyanates from renewable biomass sources, such as lignin and carbohydrates, rather than petroleum. researchgate.netbiorizon.eu This reduces the carbon footprint of the final polyurethane products. ulprospector.com
Improved Catalysis : Development of more efficient and robust catalysts, including heterogeneous catalysts and novel organocatalysts, aims to lower the energy requirements and improve the atom economy of non-phosgene routes. acs.orgionike.com
Isocyanate-Free Pathways : An alternative strategy is to avoid isocyanates altogether by developing non-isocyanate polyurethanes (NIPUs), which are formed through different chemical pathways, such as the reaction between polycarbamates and polyaldehydes. ulprospector.com
Regioselective Synthesis of Advanced Precursor Molecules (e.g., 2-Methyl-3-nitroaniline)
The properties and synthesis of the final isocyanate product are critically dependent on its precursor, 2-methyl-3-nitroaniline. The specific arrangement of the methyl, nitro, and amino groups on the benzene (B151609) ring requires precise control during synthesis, a challenge typically addressed through regioselective reactions.
Directed Nitration Strategies on Substituted Toluene Derivatives
The synthesis of 2-methyl-3-nitroaniline often relies on the electrophilic nitration of a substituted toluene derivative. The regioselectivity of this reaction—the position where the nitro group is introduced—is governed by the directing effects of the substituents already present on the aromatic ring. researchgate.netresearchgate.net
The methyl group (-CH₃) is an activating group and is known to be an ortho, para-director. themasterchemistry.comcerritos.edu This means it directs incoming electrophiles, like the nitronium ion (NO₂⁺), to the positions adjacent (ortho) and opposite (para) to it. An amino group (-NH₂) is also a very strong ortho, para-director. Conversely, a nitro group (-NO₂) is a deactivating group and a meta-director.
Achieving the 2-methyl-3-nitro substitution pattern is challenging via a single, direct nitration step on a simple precursor like o-toluidine (2-methylaniline) or m-nitrotoluene due to these directing effects.
Nitration of o-Toluidine : Direct nitration is often problematic as the amino group can be oxidized. Therefore, the amino group is typically protected first, for example, by converting it to an acetamido group (-NHCOCH₃). This group is still an ortho, para-director. Nitration of N-acetyl-o-toluidine would yield primarily the 4-nitro and 6-nitro isomers, not the desired 3-nitro product.
Nitration of m-Nitrotoluene : In m-nitrotoluene, the methyl group directs ortho/para (to positions 2, 4, 6) and the nitro group directs meta (to positions 2, 4, 6). The positions are the same, but the 3-position is not favored.
Therefore, the synthesis of 2-methyl-3-nitroaniline typically requires a multi-step, strategic approach that manipulates these directing effects. This might involve the use of blocking groups to temporarily occupy the more reactive positions, forcing nitration to occur at the desired, less-favored site, followed by the removal of the blocking group. Such strategies, while complex, are essential for the regioselective synthesis of highly substituted aromatic intermediates. nih.gov
Selective Reduction Methodologies for Nitroaromatic Compounds
The synthesis of the key intermediate, 2-methyl-3-nitroaniline, necessitates the selective reduction of one nitro group on a dinitroaromatic precursor, such as 2,6-dinitrotoluene (B127279). The goal is to convert one nitro moiety to an amine group while leaving the other intact. Several methodologies have been developed for this purpose, ranging from classical chemical reductions to modern catalytic systems. Aromatic amines are vital intermediates in the production of dyes, pharmaceuticals, and other industrial chemicals jsynthchem.com.
One of the most established methods for the selective reduction of polynitro compounds is the Zinin reduction, which typically employs sulfide, hydrosulfide, or polysulfide anions in an aqueous or alcoholic medium stackexchange.com. The reaction's selectivity is influenced by steric and electronic factors; for instance, the least sterically hindered nitro group is often preferentially reduced stackexchange.com. In the case of substituted dinitrophenols, a nitro group ortho to a hydroxyl or alkoxy group is preferentially reduced stackexchange.com. For 2,6-dinitrotoluene, controlled reduction with a sulfide reagent is a viable route to produce 6-nitro-o-toluidine (2-methyl-3-nitroaniline) chemicalbook.com.
Catalytic hydrogenation is another powerful technique. The controlled hydrogenation of 2,6-dinitrotoluene using a palladium-on-carbon catalyst can yield 2-methyl-3-nitroaniline chemicalbook.com. The success of this method depends on carefully controlling reaction conditions (temperature, pressure, and catalyst loading) to prevent over-reduction to the corresponding diamine.
Modern synthetic methods also utilize various reducing agents that offer high chemoselectivity. Dinitroarenes can be selectively reduced to the corresponding nitroanilines using specific reagent systems organic-chemistry.org. For example, sodium borohydride (NaBH₄), typically a mild reducing agent for carbonyls, can be activated with transition metal complexes like Ni(PPh₃)₄ to effectively reduce nitro groups to amines jsynthchem.comjsynthchem.com. Other metal-free approaches, such as using tetrahydroxydiboron, have also been developed for the chemoselective reduction of aromatic nitro compounds, tolerating a range of other functional groups organic-chemistry.org.
Table 1: Comparison of Selective Reduction Methodologies for Nitroaromatics
| Methodology | Typical Reagents/Catalysts | Key Features |
| Zinin Reduction | Aqueous ammonium (B1175870) sulfide, Sodium sulfide (Na₂S) | Classic method; selectivity influenced by steric and electronic effects stackexchange.com. |
| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Widely used industrially; requires careful control to avoid over-reduction chemicalbook.com. |
| Borohydride Systems | Sodium Borohydride (NaBH₄) / Ni(PPh₃)₄ | Enhanced reducing power of NaBH₄; effective for nitro group reduction jsynthchem.comjsynthchem.com. |
| Metal-Free Reduction | Tetrahydroxydiboron, HSiCl₃ with a tertiary amine | High chemoselectivity; tolerates sensitive functional groups organic-chemistry.org. |
Chemoenzymatic and Biocatalytic Approaches to Isocyanate and Precursor Synthesis
The application of chemoenzymatic and biocatalytic methods in the synthesis of isocyanates and their precursors is an area of growing research interest, driven by the demand for more sustainable and environmentally benign chemical processes. These approaches offer the potential for high selectivity under mild reaction conditions, reducing the need for harsh reagents and minimizing waste.
For the synthesis of the precursor 2-methyl-3-nitroaniline, enzymes known as nitroreductases are of significant interest. These enzymes can catalyze the reduction of nitroaromatic compounds to either hydroxylamines or amines. While extensive research has focused on their role in bioremediation and biomedical applications, their synthetic utility is being increasingly explored. The application of a specific nitroreductase for the selective mono-reduction of 2,6-dinitrotoluene represents a promising, though not yet widely commercialized, biocatalytic route.
Regarding the synthesis of the isocyanate itself, biocatalysis is less direct. Isocyanates are highly reactive electrophiles that are generally incompatible with aqueous enzymatic systems wikipedia.org. Therefore, biocatalytic approaches focus on the synthesis of precursors or on alternative, non-isocyanate pathways to urethanes. Research into the biocatalytic synthesis of carbamates, which can be thermally decomposed to isocyanates, offers a potential indirect route researchgate.netnih.gov. This "non-phosgene" pathway involves the formation of a carbamate from the precursor amine, which could potentially be facilitated by enzymes, followed by a chemical thermolysis step to yield the isocyanate researchgate.netnih.gov. However, specific, well-documented chemoenzymatic or biocatalytic systems for the direct synthesis of this compound are not prevalent in current literature, and this remains an emerging field of research.
Purity Assessment and Advanced Isolation Techniques in Synthetic Procedures
The final quality of this compound is critically dependent on rigorous purity assessment and effective isolation from the reaction mixture. Given the high reactivity of the isocyanate group, especially with nucleophiles like water, these procedures must be conducted under controlled conditions ebrary.netsafeworkaustralia.gov.au.
Purity Assessment
Several analytical techniques are employed to determine the purity and isomeric composition of isocyanates.
Titration: A standard and reliable method for quantifying the isocyanate content is by determining the percentage of reactive isocyanate groups (%NCO). This is typically achieved through back-titration. The isocyanate sample is reacted with an excess of a standard dibutylamine (B89481) solution. The unreacted dibutylamine is then titrated with a standardized solution of hydrochloric acid antpedia.com.
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity and identifying by-products in an isocyanate sample ebrary.net. The isocyanate is often derivatized before analysis to create a more stable, easily detectable compound. HPLC can separate the target isocyanate from unreacted precursors, isomers, and oligomeric impurities formed during synthesis or storage epa.gov.
Spectroscopy: Spectroscopic methods provide rapid and non-destructive analysis. Near-infrared (NIR) spectroscopy is a key quality control technique used for the rapid determination of NCO content in isocyanates, often replacing time-consuming wet chemical methods youtube.com. Infrared (IR) spectroscopy is also used to confirm the presence of the characteristic N=C=O stretching vibration (around 2250-2275 cm⁻¹).
Table 2: Techniques for Purity Assessment of Isocyanates
| Technique | Parameter Measured | Principle |
| Dibutylamine Titration | % NCO Content | Reaction with excess amine followed by back-titration of the unreacted amine antpedia.com. |
| HPLC | Purity, Isomeric Composition, Impurity Profile | Chromatographic separation of the analyte and impurities, often after derivatization ebrary.net. |
| NIR Spectroscopy | % NCO Content | Non-destructive analysis based on near-infrared spectral data, correlated to primary methods youtube.com. |
| IR Spectroscopy | Functional Group Identification | Detection of the characteristic N=C=O vibrational band. |
Advanced Isolation Techniques
The isolation and purification of isocyanates from crude reaction mixtures, which may contain solvents, unreacted starting materials, and by-products, require specialized techniques that account for the compound's thermal sensitivity and reactivity.
Distillation: Fractional distillation is a common method for purifying isocyanates. However, prolonged exposure to high temperatures can lead to unwanted side reactions, such as dimerization, trimerization, or polymerization, resulting in a loss of yield and product quality google.com. To mitigate this, distillation is often performed under reduced pressure to lower the boiling point. The use of specialized equipment like moving thin-film evaporators can minimize the thermal stress on the material by reducing its residence time in the heated zone google.com.
Solvent Extraction: Following synthesis, which is often carried out in a solvent, the isocyanate must be separated. This can involve complex distillation processes to remove both the solvent and any impurities google.com.
Supercritical Fluid Extraction: An advanced and milder alternative to high-temperature distillation is extraction with an inert gas in a liquid or supercritical state, such as carbon dioxide google.com. This technique can effectively separate the isocyanate condensate from unreacted diisocyanate monomers and other impurities without the need for thermal stress, thereby preserving the quality of the final product google.com.
Reaction Mechanisms and Pathways of 1 Isocyanato 2 Methyl 3 Nitrobenzene
Nucleophilic Addition Reactions at the Electrophilic Isocyanate Carbon
The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. The reactivity of this group in 1-Isocyanato-2-methyl-3-nitrobenzene is further influenced by the electronic effects of the methyl and nitro substituents on the benzene (B151609) ring. The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the isocyanate carbon, thereby increasing its reactivity toward nucleophiles.
Reactions with Hydroxyl Compounds: Formation of Carbamates and Polyurethanes
The reaction of isocyanates with hydroxyl-containing compounds, such as alcohols, is a cornerstone of urethane (B1682113) chemistry. When this compound reacts with an alcohol, the nucleophilic oxygen of the hydroxyl group attacks the electrophilic carbon of the isocyanate. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of a carbamate (B1207046) (urethane) linkage. nih.gov This reaction is typically exothermic and can often proceed without a catalyst, although catalysts can be used to control the reaction rate.
When this monofunctional isocyanate reacts with a simple alcohol (e.g., methanol (B129727) or ethanol), it produces a single carbamate molecule. However, the principles of this reaction are fundamental to the production of polyurethanes. Polyurethanes are synthesized through the polyaddition reaction of di- or poly-isocyanates with polyols (molecules with two or more hydroxyl groups). acs.orgresearchgate.net While this compound itself, being a monoisocyanate, cannot form a polymer chain, its reactions serve as a model for the behavior of more complex diisocyanates like Toluene (B28343) Diisocyanate (TDI) used in industrial polymer production. google.com The reaction mechanism involves the nucleophilic attack of the polyol's hydroxyl groups on the isocyanate groups, leading to the formation of a polymer chain linked by carbamate groups. nih.gov
Table 1: Reaction of this compound with a Generic Alcohol
| Reactants | Product Type | General Equation |
| This compound + Alcohol (R-OH) | Carbamate | ![]() |
Reactions with Amines: Synthesis of Ureas and Substituted Urea (B33335) Derivatives
The reaction between an isocyanate and an amine is a rapid and efficient method for the synthesis of substituted ureas. google.com This reaction generally proceeds faster than the corresponding reaction with alcohols. The nucleophilic nitrogen of the amine attacks the isocyanate carbon, leading to the formation of a urea derivative. ebrary.net
The reaction of this compound with a primary or secondary amine yields an N,N'-disubstituted or N,N,N'-trisubstituted urea, respectively. This method is versatile and widely used in organic synthesis due to its high yields and the wide availability of amine starting materials. researchgate.net The synthesis can be performed under various conditions, often without the need for a catalyst. Phosgene-free methods, which avoid the use of highly toxic reagents, often rely on the generation of an isocyanate intermediate that subsequently reacts with an amine. ebrary.net
Table 2: Synthesis of Substituted Ureas from this compound
| Amine Type | Reactants | Product Type | General Equation |
| Primary Amine (R-NH₂) | This compound + Primary Amine | N,N'-Disubstituted Urea | ![]() |
| Secondary Amine (R₂NH) | This compound + Secondary Amine | N,N,N'-Trisubstituted Urea | ![]() |
Hydrolysis Pathways and Mechanisms
The hydrolysis of isocyanates is a multi-step process that ultimately leads to the formation of an amine and carbon dioxide. The initial step involves the nucleophilic attack of a water molecule on the isocyanate carbon, forming an unstable carbamic acid intermediate. Carbamic acids are generally unstable and readily decompose to yield a primary amine and carbon dioxide.
Kinetic studies on the hydrolysis of phenyl isocyanate show that the reaction can be subject to general base catalysis. In the uncatalyzed reaction, it is proposed that a second water molecule acts as a general base, facilitating the proton transfer during the initial nucleophilic attack. The resulting carbamic acid (N-(2-methyl-3-nitrophenyl)carbamic acid) from the hydrolysis of this compound would be unstable. It would subsequently decompose to form 2-methyl-3-nitroaniline (B147196) and carbon dioxide. The formed amine can then react with any remaining isocyanate to produce a symmetrically disubstituted urea, which is often observed as a side product in reactions involving water.
Reactions with Carboxylic Acids and Other Nucleophiles
Isocyanates react with carboxylic acids to form, upon heating, N-substituted amides and carbon dioxide. This reaction proceeds through an unstable mixed carboxylic-carbamic anhydride (B1165640) intermediate. This intermediate readily decarboxylates to yield the corresponding amide. Research has shown that using ionic liquids as the reaction medium can lead to excellent yields of amides from the reaction of aromatic isocyanates and carboxylic acids, overcoming some limitations of conventional solvents.
Other nucleophiles, such as thiols (R-SH), also react with isocyanates. The reaction with a thiol yields a thiocarbamate. google.com The kinetics of this reaction can be catalyzed by tertiary amines. The mechanism is analogous to the reaction with alcohols and amines, involving the nucleophilic attack of the sulfur atom on the electrophilic isocyanate carbon.
Cycloaddition Chemistry Involving the Isocyanate Moiety
The cumulative double bonds in the isocyanate group allow it to participate in cycloaddition reactions. These reactions are crucial for the formation of various heterocyclic structures.
[2+2] Cycloadditions (e.g., Uretidione Formation)
Isocyanates can undergo a [2+2] cycloaddition reaction with themselves, a process known as dimerization, to form a four-membered ring structure called a uretidione (or uretdione), which is a 1,3-diazetidine-2,4-dione. Aromatic isocyanates are particularly prone to dimerization. google.com This reaction is often catalyzed by tertiary phosphines, such as trialkylphosphines, or certain tertiary amines like pyridine. google.com
The dimerization is a reversible reaction. At elevated temperatures (e.g., above 150-175 °C), the uretidione ring can dissociate back to the two isocyanate monomers. google.comresearchgate.net This property allows uretidiones to be used as "blocked isocyanates," which can generate reactive isocyanate groups in situ upon heating, a useful feature in coatings and adhesives to reduce the concentration of free isocyanate monomer at room temperature. researchgate.net For an aromatic isocyanate like this compound, dimerization would result in the formation of a corresponding symmetrical uretidione.
[3+2] Annulations with Unsaturated Electrophiles
While specific literature detailing the participation of this compound in [3+2] annulation reactions is not extensively documented, the general reactivity of the isocyanate functional group allows for a theoretical exploration of its potential role in such cycloadditions. In a typical [3+2] annulation, a three-atom component reacts with a two-atom component to form a five-membered ring.
The isocyanate group (R-N=C=O) itself can be considered a two-atom (2π) component at either the N=C or C=O bond. The reaction would involve a suitable three-atom partner, such as an azide (B81097) or a nitrile oxide. The high electrophilicity of the central carbon atom in the isocyanate moiety, significantly enhanced by the strongly electron-withdrawing nitro group on the aromatic ring, would make it highly susceptible to nucleophilic attack, which is often the initiating step in such cycloadditions. The methyl group, being weakly electron-donating, has a comparatively minor electronic influence but may exert some steric effects.
[4+2] Cycloadditions and Related Pericyclic Reactions
The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool in organic synthesis for forming six-membered rings. In this context, the isocyanate group can act as the dienophile (the 2π electron component) due to its double bonds (N=C and C=O). The reaction would proceed with a conjugated diene (the 4π electron component).
For this compound, the reactivity of the isocyanate group as a dienophile is significantly influenced by its electronic properties. The presence of a potent electron-withdrawing nitro group on the phenyl ring substantially lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the isocyanate's π-system. This electronic feature makes it a more reactive dienophile, particularly in normal-electron-demand Diels-Alder reactions. The reaction could theoretically proceed across either the C=N or C=O bond of the isocyanate, leading to different heterocyclic products.
Polymerization Mechanisms and Oligomerization Pathways
Aromatic isocyanates are fundamental precursors in polymer chemistry, known for their ability to undergo various polymerization and oligomerization reactions. researchgate.net These pathways are critical for producing a range of materials, and the reactivity of this compound is governed by these established principles. researchgate.netwikipedia.org
Homopolymerization of Aromatic Isocyanates
The homopolymerization of aromatic isocyanates can proceed through several mechanisms, often depending on the catalyst and reaction conditions. One significant pathway is coordination polymerization, which can yield well-defined polymers. mdpi.com Another key route involves the formation of dimers, which can then link to form a polymer chain. For instance, isocyanate homopolymers containing uretdione (a cyclic dimer) groups can be prepared using specific catalysts like tertiary phosphine (B1218219) compounds or phosphinoboron complexes. google.com The reaction temperature for such polymerizations typically ranges from 20-120°C. google.com For this compound, its aromatic nature suggests it is a candidate for such homopolymerization reactions, leading to novel polymer structures.
Co-polymerization with Polyols and Polyamines
The most commercially significant reaction of isocyanates is their co-polymerization with nucleophilic compounds, particularly polyols and polyamines. google.com
Reaction with Polyols: The reaction between a di- or poly-isocyanate and a polyol (a compound with multiple hydroxyl groups) results in the formation of polyurethane. wikipedia.orgscispace.coml-i.co.uk This is an exothermic condensation reaction that readily proceeds at ambient temperatures. l-i.co.uk The resulting polymer's properties, such as hardness or flexibility, depend on the specific isocyanate and polyol used. doxuchem.com
Reaction with Polyamines: Isocyanates react with primary or secondary amines to form urea linkages. wikipedia.org When a di-isocyanate reacts with a polyamine, a polyurea is formed. wikipedia.org This reaction is generally much faster than the reaction with alcohols. rsc.org The resulting urea bonds contribute to higher rigidity and thermal stability in the final polymer. rsc.org
| Nucleophile Type | General Reactivity with Isocyanate (-NCO) | Resulting Linkage | Key Characteristics |
|---|---|---|---|
| Aliphatic Amine (-NH2) | Very High | Urea | Reaction is extremely rapid, often not requiring a catalyst. rsc.org |
| Aromatic Amine (-NH2) | High | Urea | Faster than alcohols but generally slower than aliphatic amines. rsc.org |
| Primary Alcohol (-OH) | Moderate | Urethane | Reaction usually requires a catalyst and/or heat to proceed at a practical rate. scispace.com |
| Water (H2O) | Moderate | Amine + CO2 (via unstable carbamic acid) | An important reaction in the production of polyurethane foams, where CO2 acts as the blowing agent. wikipedia.orgl-i.co.uk |
| Carboxylic Acid (-COOH) | Low to Moderate | Amide + CO2 | Can react further with isocyanate to form an acylurea. rsc.org |
Formation of Isocyanurates, Carbodiimides, and Uretidiones
Under specific conditions, typically involving catalysts, isocyanates can undergo self-addition reactions to form stable cyclic oligomers.
Isocyanurates: These are six-membered rings formed by the cyclotrimerization of three isocyanate molecules. rsc.orggoogle.com This reaction is often promoted by catalysts such as quaternary ammonium (B1175870) salts or certain amines. google.com Two primary pathways to isocyanurate formation have been identified: a direct one-component cyclotrimerization and a two-component route that proceeds through carbamate and allophanate (B1242929) intermediates in the presence of an alcohol. rsc.org
Carbodiimides: These compounds are formed through a catalyzed dimerization of isocyanates that results in the elimination of a carbon dioxide molecule (decarboxylation). wikipedia.orgebrary.net This irreversible reaction is efficiently catalyzed by phosphine oxides. ebrary.netmdpi.com The resulting carbodiimide (B86325) group (-N=C=N-) can be used to create modified polymers with enhanced flexibility. ebrary.net
Uretidiones (Uretdiones): These are four-membered diazetidine-2,4-dione rings formed from the cyclodimerization of two isocyanate molecules. nih.gov Aromatic isocyanates are particularly prone to this reversible dimerization. rsc.orgnih.gov The formation of uretidione from toluene diisocyanate (TDI) has been shown to be an exothermic process, and the dimer can dissociate back to the isocyanate monomers at elevated temperatures (e.g., 175°C). nih.gov
| Oligomer | Structure | Formation Mechanism | Key Catalysts | Byproducts |
|---|---|---|---|---|
| Uretidione | 4-membered ring (Dimer) | [2+2] Cyclodimerization | Tertiary phosphines (e.g., trialkylphosphines), Pyridines. nih.gov | None |
| Isocyanurate | 6-membered ring (Trimer) | Cyclotrimerization | Potassium acetate, Quaternary ammonium salts, Amines. rsc.orggoogle.com | None |
| Carbodiimide | Linear (-N=C=N-) | Dimerization with decarboxylation | Phosphine oxides. ebrary.netmdpi.com | Carbon Dioxide (CO2) wikipedia.orgebrary.net |
Influence of Aromatic Substituents on Isocyanate Reactivity and Selectivity
The reactivity of the isocyanate group in this compound is profoundly dictated by the electronic effects of the methyl (-CH₃) and nitro (-NO₂) groups attached to the aromatic ring.
The isocyanate group reacts as an electrophile, with its central carbon atom being the site of nucleophilic attack. mdpi.com
Electron-Withdrawing Groups (EWGs): These groups increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity towards nucleophiles. The nitro group is a very strong EWG due to both its inductive (-I) and resonance (-M) effects.
Electron-Donating Groups (EDGs): These groups decrease the electrophilicity of the isocyanate carbon, reducing its reactivity. rsc.org The methyl group is a weak EDG, primarily through an inductive effect (+I).
In this compound, the powerful electron-withdrawing nature of the nitro group at the meta position relative to the isocyanate significantly increases the partial positive charge on the isocyanate carbon. While the methyl group at the ortho position has a weak opposing (donating) effect, its influence is overwhelmed by the nitro group. Therefore, this compound is expected to be a highly reactive isocyanate. This heightened reactivity influences the rates of polymerization and other nucleophilic addition reactions. rsc.org Quantum chemistry studies on similar molecules like p-tolyl-isocyanate have confirmed that the reactivity trends can be rationalized by considering the combined inductive and mesomeric (resonance) effects of the substituents. nih.govresearchgate.net
| Substituent | Position (relative to -NCO) | Electronic Effect | Influence on Isocyanate Carbon | Overall Impact on Reactivity |
|---|---|---|---|---|
| Nitro (-NO₂) | meta (position 3) | Strongly electron-withdrawing (-I, -M) | Significantly increases electrophilicity (more δ+) | Strongly activating |
| Methyl (-CH₃) | ortho (position 2) | Weakly electron-donating (+I) | Slightly decreases electrophilicity (less δ+) | Weakly deactivating (and may add steric hindrance) |
| Net Effect on this compound | Highly activated towards nucleophilic attack due to the dominant effect of the nitro group. |
Electronic Effects of the Nitro Group on Electrophilicity and Regioselectivity
The nitro group (–NO₂) exerts a profound influence on the reactivity of the aromatic ring and the isocyanate functionality through its potent electron-withdrawing effects. This influence manifests in two key ways: by resonance and by the inductive effect.
Increased Electrophilicity of the Isocyanate Group: The nitro group deactivates the benzene ring by withdrawing electron density. This deactivation enhances the partial positive charge on the isocyanate carbon atom, making it a more potent electrophile. semanticscholar.org The isocyanate group (–N=C=O) is inherently electrophilic, readily reacting with nucleophiles like alcohols, amines, and water. The presence of the nitro group further lowers the electron density at the isocyanate, although this can sometimes slow the rate of nucleophilic attack.
Regioselectivity in Electrophilic Aromatic Substitution (EAS): In the context of further substitution on the aromatic ring, the nitro group is a strong deactivating group and a meta-director. ijrti.orgchemguide.co.uk Should an electrophilic substitution reaction occur, the incoming electrophile would be directed to the positions meta to the nitro group (C5 and C-H on the isocyanate-bearing carbon). This is because the resonance structures of the arenium ion intermediate show that placing the positive charge ortho or para to the nitro group is highly destabilizing. ijrti.orglibretexts.org Therefore, attack at the meta position is favored as it avoids placing the positive charge on the carbon adjacent to the electron-withdrawing nitro group. ijrti.orglibretexts.org A computational study on the nitration of nitrobenzene (B124822) confirmed that the meta-substituted product is overwhelmingly favored, with an estimated product ratio of 11.0 (ortho) : 87.3 (meta) : 1.7 (para). researchgate.net
The table below summarizes the electronic properties of the nitro group and their consequences on the reactivity of the parent molecule.
| Electronic Effect of Nitro Group | Consequence on Reactivity |
| Strong Inductive Withdrawal (-I) | Increases the electrophilicity of the isocyanate carbon. semanticscholar.org |
| Strong Resonance Withdrawal (-M) | Deactivates the aromatic ring towards further electrophilic substitution. ijrti.org |
| Meta-Directing | Directs incoming electrophiles to the C5 position. chemguide.co.uklibretexts.org |
| Destabilization of ortho/para intermediates | Ensures high regioselectivity for meta-substitution in EAS reactions. ijrti.orgresearchgate.net |
Steric and Electronic Modulations by the Methyl Group
Electronic Effects: The methyl group is an electron-donating group, primarily through hyperconjugation and a weak inductive effect. This electron-donating nature slightly activates the benzene ring, opposing the strong deactivating effect of the nitro group. In electrophilic aromatic substitution, a methyl group is an ortho, para-director. chemguide.co.uk In this compound, the directing effects of the methyl group (ortho to C6, para to C4) and the nitro group (meta to C5) are in conflict, making further electrophilic substitution complex.
Steric Hindrance: Positioned ortho to the isocyanate group, the methyl group creates significant steric hindrance. poliuretanos.net This bulkiness can impede the approach of nucleophiles to the electrophilic carbon of the isocyanate group, thereby reducing the reaction rate compared to an unhindered aromatic isocyanate. poliuretanos.net Kinetic studies on similarly ortho-substituted aryl isocyanates have demonstrated this rate-modulating effect. The steric clash between the methyl group and the isocyanate can also influence the rotational conformation of the isocyanate group relative to the plane of the benzene ring.
The interplay between the electron-donating methyl group and the electron-withdrawing nitro group creates a unique electronic distribution across the molecule.
| Effect of Methyl Group | Consequence on Reactivity |
| Electron-Donating (Inductive/Hyperconjugation) | Counteracts the deactivating effect of the nitro group. |
| Ortho, Para-Directing | Competes with the meta-directing effect of the nitro group in potential EAS reactions. chemguide.co.uk |
| Steric Hindrance | Shields the adjacent isocyanate group, potentially slowing the rate of nucleophilic attack. poliuretanos.net |
Intramolecular Interactions and Neighboring Group Participation in Reaction Dynamics
Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with electrons from an atom or a bond within the same molecule. wikipedia.org This intramolecular interaction can significantly increase reaction rates and influence stereochemistry. wikipedia.orglibretexts.org
In this compound, several potential, though not experimentally confirmed, intramolecular interactions could influence its reaction dynamics:
NGP by the Aromatic Ring: The π-orbitals of the benzene ring can act as an internal nucleophile. libretexts.org In substitution reactions at a benzylic position, for example, the phenyl ring can attack the reaction center, forming a stabilized three-membered ring intermediate known as a phenonium ion. libretexts.org While the isocyanate group is directly attached to the ring, similar π-electron interactions could play a role in stabilizing transition states during certain reactions.
Potential for Heteroatom NGP: While the nitro group is electron-withdrawing, its oxygen atoms possess lone pairs. In specific reaction mechanisms, it is conceivable, though unlikely in typical isocyanate reactions, that a lone pair from a nitro-group oxygen could interact with a developing positive charge at an adjacent position. More commonly, neighboring groups like sulfur or nitrogen atoms with available lone pairs act as powerful internal nucleophiles, dramatically accelerating reaction rates compared to analogues without such groups. wikipedia.orglibretexts.org
The precise dynamics are complex, as the geometry of the molecule must allow for effective orbital overlap for NGP to occur. The rigid structure of the benzene ring and the specific positioning of the substituents would be critical in determining the feasibility and extent of any such intramolecular participation.
Thermal Degradation and Stability Mechanisms of Aromatic Isocyanate Derivatives
The thermal stability of an isocyanate is a critical parameter for its storage and application, particularly in polymerization processes. Aromatic isocyanates are generally known to possess higher thermal stability than their aliphatic counterparts. mdpi.comresearchgate.net This enhanced stability is attributed to the resonance stabilization provided by the aromatic ring. longdom.org
The thermal degradation of isocyanates can proceed through several pathways, including dimerization, trimerization, and decomposition.
Dimerization and Trimerization: Aromatic isocyanates can undergo dimerization to form uretidinediones (four-membered rings) and trimerization to form isocyanurates (six-membered rings). rsc.orgresearchgate.net Trimerization is often highly exothermic. rsc.org These oligomerization reactions are often reversible, with the cyclic structures dissociating back to the monomeric isocyanate at higher temperatures. researchgate.net
Decomposition: At very high temperatures, the isocyanate molecule can decompose. Studies using thermogravimetric analysis (TGA) on isocyanate-based systems show that degradation occurs in distinct steps, with the evolution of gases such as carbon dioxide. researchgate.net For polyurethane elastomers derived from aromatic diisocyanates like MDI, decomposition in an inert atmosphere begins at temperatures around 299–301°C. mdpi.com The presence of substituents on the aromatic ring can significantly alter this stability. Electron-withdrawing groups like the nitro group can influence the bond energies within the molecule, potentially lowering the decomposition temperature. longdom.org Conversely, bulky substituents can provide steric shielding, which may enhance thermal stability. longdom.org
The following table presents thermal stability data for polyurethane elastomers derived from different types of isocyanates, illustrating the superior stability of aromatic systems.
| Isocyanate Type | Polymer System | Initial Decomposition Temp. (T1%) - Helium | Initial Decomposition Temp. (T1%) - Air |
| Aromatic (MDI) | TPU Elastomer | 299–301 °C | 261–272 °C |
| Aliphatic (HDI) | TPU Elastomer | 280–282 °C | 252–265 °C |
| Data sourced from a study on thermoplastic polyurethane (TPU) elastomers. mdpi.com |
This data highlights that polymers based on aromatic isocyanates exhibit greater thermal resistance than those based on aliphatic isocyanates. mdpi.com
Theoretical and Computational Chemistry of 1 Isocyanato 2 Methyl 3 Nitrobenzene
Quantum Chemical Investigations of Molecular Structure and Electronic Distribution
Quantum chemical methods are instrumental in elucidating the fundamental characteristics of a molecule. Through sophisticated calculations, it is possible to predict its three-dimensional shape, the distribution of electrons, and its energetic properties, which collectively govern its chemical behavior.
Density Functional Theory (DFT) Studies on Ground State Geometries and Conformational Preferences
Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the geometric and electronic properties of molecules. Studies on 1-isocyanato-2-methyl-3-nitrobenzene (also known as 2-methyl-3-nitrophenyl isocyanate) have utilized DFT methods to determine its most stable three-dimensional structure.
Specifically, calculations performed at the B3LYP/6-311G* level of theory have been used to compute the optimized geometry of the molecule. This level of theory provides a balance between computational cost and accuracy for organic molecules. The calculations determine the precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state (ground state) of the molecule. These geometric parameters are fundamental to understanding the molecule's stability and steric profile.
Interactive Table: Selected Optimized Geometric Parameters (DFT B3LYP/6-311G)*
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (Isocyanate) | ~1.20 Å |
| Bond Length | N=C (Isocyanate) | ~1.29 Å |
| Bond Length | C=O (Isocyanate) | ~1.18 Å |
| Bond Length | C-N (Nitro) | ~1.48 Å |
| Bond Length | N-O (Nitro) | ~1.22 Å |
| Bond Angle | C-N=C (Isocyanate) | ~126° |
| Bond Angle | N=C=O (Isocyanate) | ~175° |
| Bond Angle | C-C-N (Nitro) | ~118° |
| Bond Angle | O-N-O (Nitro) | ~124° |
Note: The values presented are representative and derived from typical DFT calculations for similar aromatic nitroisocyanates. Actual values can be found in specific research publications.
Ab Initio Calculations of Electronic Properties, Bond Orders, and Charge Delocalization
Ab initio (from first principles) methods, such as Hartree-Fock (RHF), provide another avenue for investigating molecular properties without empirical parameterization. For this compound, calculations at the RHF/6-311G* level have been employed to compute its electronic energy and vibrational spectra researchgate.net.
These methods allow for a detailed analysis of the electronic structure. For example, Natural Bond Orbital (NBO) analysis can be performed on the calculated wave function to understand charge delocalization and hyperconjugative interactions. The presence of the electron-withdrawing nitro and isocyanate groups, along with the electron-donating methyl group, creates a complex electronic environment on the benzene (B151609) ring. NBO analysis quantifies the charge on each atom (Mulliken charges) and reveals how electron density is shared between orbitals, highlighting the push-pull electronic effects within the molecule. This charge delocalization is crucial for the molecule's stability and reactivity.
Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability researchgate.net. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron researchgate.net.
For this compound, the HOMO is typically localized over the benzene ring and the methyl group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is often centered on the electron-deficient nitro group and the isocyanate moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO researchgate.netresearchgate.net. Computational studies can precisely calculate these orbital energies and the resulting gap, providing quantitative measures of the molecule's reactivity.
Interactive Table: Frontier Molecular Orbital Properties
| Property | Description | Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | (Typical Range: -6.5 to -7.5) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | (Typical Range: -2.0 to -3.0) |
| Energy Gap (ΔE) | ELUMO - EHOMO | (Typical Range: 4.0 to 5.0) |
Note: Values are illustrative based on similar nitroaromatic compounds. A larger energy gap generally implies greater kinetic stability.
Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack researchgate.netnih.gov. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors indicating regions of varying electron density.
In an MEP map of this compound, several key features are expected:
Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. They are typically found around the highly electronegative oxygen atoms of the nitro and isocyanate groups nih.gov.
Positive Potential (Blue): These regions are electron-poor and are prone to nucleophilic attack. The carbon atom of the isocyanate group is a significant site of positive potential due to its position between two electronegative atoms (N and O), making it highly electrophilic nih.govmdpi.com. The hydrogen atoms of the methyl group and the benzene ring also exhibit positive potential.
Neutral Potential (Green): These areas have a near-zero potential.
The MEP map provides a clear, intuitive guide to the molecule's reactivity, complementing the insights gained from FMO analysis researchgate.net.
Computational Modeling of Reaction Mechanisms and Transition States
While quantum chemical calculations can describe a molecule in its stable ground state, they are also essential for modeling the dynamic processes of chemical reactions. These methods allow researchers to explore how reactants transform into products.
Elucidation of Reaction Pathways and Identification of Intermediates via Potential Energy Surfaces
Computational modeling can be used to map the potential energy surface (PES) for a given reaction. A PES is a multi-dimensional surface that shows the energy of a chemical system as a function of its geometry. By mapping this surface, chemists can identify the most likely reaction pathway—the one with the lowest energy barrier.
For this compound, a primary reaction of interest is its interaction with nucleophiles (e.g., alcohols, amines) at the highly electrophilic isocyanate carbon researchgate.netresearchgate.net. Computational studies can model these reactions by:
Identifying Reactant and Product Structures: Optimizing the geometries of the starting materials and final products.
Locating Transition States (TS): Finding the highest energy point along the lowest energy reaction path. The structure at this point is the transition state, and its energy determines the activation energy of the reaction.
Identifying Intermediates: Locating any stable, low-energy structures that form along the reaction pathway between reactants and products.
For example, in the reaction with an alcohol to form a urethane (B1682113), DFT calculations can model the approach of the alcohol, the formation of a reactant complex, the transition state involving bond formation (C-O) and proton transfer, and the final stable product mdpi.commdpi.com. This allows for a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain experimentally. While specific studies detailing the potential energy surfaces for reactions of this compound are not broadly available, the established methodologies are routinely applied to similar isocyanate systems to predict their reactivity and kinetics researchgate.net.
Determination of Kinetic and Thermodynamic Parameters from Computational Simulations
Further research is required to determine the specific kinetic and thermodynamic parameters for this compound from computational simulations.
Solvent Effects on Reactivity: Continuum Solvation Models and Explicit Solvent Studies
Specific studies on the solvent effects on the reactivity of this compound using continuum or explicit solvent models are not available in the reviewed literature.
Structure-Reactivity Relationships: A Computational Perspective
A computational perspective on the structure-reactivity relationships for this compound has not been detailed in available research.
Hammett and Taft Correlations from Derived Electronic Descriptors
The derivation of Hammett and Taft correlations from electronic descriptors for this compound has not been specifically reported.
Quantitative Structure-Reactivity Relationships (QSRR) for Prediction of Chemical Transformations
There are no specific Quantitative Structure-Reactivity Relationship (QSRR) models reported for the prediction of chemical transformations of this compound.
Data Table: Conformational Analysis of this compound
| Parameter | Value |
| Computational Method | B3LYP/6-311G* |
| Stable Conformers | cis, trans |
| Most Stable Conformer | trans |
| Energy Difference (ΔE) | 3.954 kJ/mol |
Applications of 1 Isocyanato 2 Methyl 3 Nitrobenzene in Advanced Chemical Synthesis and Materials Science
Utilization as a Versatile Building Block in Complex Organic Synthesis
In the realm of organic chemistry, 1-Isocyanato-2-methyl-3-nitrobenzene serves as a versatile building block for constructing intricate molecular architectures. benthamscience.comresearchgate.net The interplay of its functional groups enables chemists to design and execute multi-step syntheses to produce high-value chemical compounds. Nitro compounds, in particular, are recognized as ideal intermediates in organic synthesis due to the versatility of the nitro group. researchgate.net
Precursor for Heterocyclic Compounds via Cyclization Reactions
The isocyanate moiety of this compound is highly electrophilic and readily participates in cyclization reactions to form a variety of heterocyclic compounds. Isocyanates are known to be valuable reagents in metal-free carbonylation processes that lead to the synthesis of N-heterocycles. organic-chemistry.org By reacting with substrates containing multiple nucleophilic sites, such as ortho-substituted anilines or aminothiophenols, it can act as a carbonyl source to facilitate the formation of six-membered heterocyclic rings. organic-chemistry.org This method provides a straightforward and efficient route for synthesizing complex N-heterocycles, which are significant structural motifs in many pharmacologically active compounds. organic-chemistry.orgmdpi.com
Table 1: Potential Heterocyclic Systems from this compound
| Reactant Type | Resulting Heterocycle |
|---|---|
| 2-aminobenzamides | Quinazoline-2,4(1H,3H)-diones organic-chemistry.org |
| 2-aminobenzenesulfonamides | 2H-benzo[e] lab-chemicals.comorganic-chemistry.orgnih.govthiadiazin-3(4H)-one 1,1-dioxides organic-chemistry.org |
Reagent in the Construction of Functionalized Aromatic and Heteroaromatic Systems
This compound is an effective reagent for introducing the 2-methyl-3-nitrophenyl group onto other molecules. The high reactivity of the isocyanate group towards nucleophiles allows for the facile formation of urea (B33335), carbamate (B1207046), and thiocarbamate linkages. This reaction is a fundamental tool for conjugating the functionalized aromatic ring of this compound to a wide array of substrates. The incorporated nitro group serves as a key functional handle for subsequent chemical modifications. For instance, the nitro group can be readily reduced to an amino group, which can then undergo a host of further reactions, such as diazotization or acylation, thereby providing a pathway to highly decorated aromatic and heteroaromatic systems. The versatility of the nitro group in functional group manipulations significantly expands its synthetic scope. rsc.org
Table 2: Isocyanate Reactions for Functionalization
| Nucleophile | Linkage Formed |
|---|---|
| Primary or Secondary Amine | Urea |
| Alcohol or Phenol | Urethane (B1682113) (Carbamate) |
Synthesis of Specialized Linkers, Cross-linking Agents, and Monomers
This compound can be employed as a starting material for the synthesis of specialized chemical tools like linkers and cross-linking agents. korambiotech.com Cross-linking is the process of chemically joining two or more molecules by a covalent bond, and reagents designed for this purpose contain at least two reactive ends. korambiotech.com While the molecule itself is monofunctional with respect to its isocyanate group, it can be chemically elaborated into a bifunctional or polyfunctional cross-linker.
For example, the nitro group can be reduced to an amine. This new amino-functionalized isocyanate can then be reacted with a molecule like phosgene (B1210022) or a diacyl chloride to create a bifunctional molecule with two isocyanate groups or other reactive moieties, capable of linking two different polymer chains or molecules. Isocyanate-based cross-linkers are particularly useful in polymer chemistry for enhancing the mechanical properties and structural integrity of materials. mdpi.comgoogle.com
Role in Polymer Chemistry and Advanced Polyurethane Materials
In materials science, isocyanates are fundamental precursors for the production of polyurethanes. researchgate.netresearchgate.net this compound, with its additional functionalities, offers a route to advanced polyurethanes with tailored properties.
Monomer in the Synthesis of Functionalized Polyurethanes and Copolymers
Because it possesses only one isocyanate group, this compound acts as a monofunctional monomer. In polyurethane synthesis, which involves the reaction of diisocyanates with polyols, this compound can be used as a chain-capping or chain-terminating agent to control the molecular weight of the polymer.
More significantly, it can be incorporated as a comonomer in polyurethane synthesis to introduce pendant 2-methyl-3-nitrophenyl groups along the polymer backbone. These functional groups can modify the physical and chemical properties of the resulting polyurethane, such as its solubility, thermal stability, and affinity for other substances. The ability to control the nature of precursors is key to developing functional polymers for a wide range of non-structural applications. researchgate.net While many finished polyurethane polymers contain no unreacted isocyanate groups, some are designed as isocyanate-terminated prepolymers intended for further reaction in their end use. industrialchemicals.gov.au
Precursor for Tailored Polymer Architectures and Networks
The true potential of this compound in polymer science lies in its use as a precursor for creating highly tailored polymer architectures. The pendant nitro groups introduced into a polyurethane or other copolymer serve as latent reactive sites. Post-polymerization modification of these nitro groups (e.g., reduction to amines) provides a powerful tool for altering the polymer's properties or for creating complex polymer networks.
This approach allows for the development of advanced materials where the polymer structure can be precisely controlled. For instance, the resulting amino groups could be used to initiate the growth of new polymer chains, leading to graft copolymers, or they could be reacted with cross-linking agents to form a three-dimensional polymer network. Such tailored architectures are essential for applications in drug delivery, tissue engineering, and advanced coatings. mdpi.com The use of multi-functional molecules that can act as initiators, monomers, and crosslinkers is a beneficial strategy for preparing novel polymeric structures. researchgate.net
Influence on Polymer Network Formation, Cross-linking Density, and Mechanical Properties
In the case of this compound, the presence of the methyl group in the ortho position to the isocyanate functionality can be expected to introduce steric hindrance, potentially moderating its reaction rate compared to un-substituted phenyl isocyanate. The nitro group, being a strong electron-withdrawing group, would activate the isocyanate group, making it more susceptible to nucleophilic attack. This interplay of steric and electronic effects could be harnessed to control the curing process of polymer resins.
The formation of a cross-linked polymer network is essential for achieving desirable mechanical properties such as tensile strength, modulus, and thermal stability. Cross-linking density, a measure of the number of cross-links per unit volume, is a key parameter that can be tailored by the choice of monomers. While di- or poly-isocyanates are typically used to create three-dimensional polymer networks, monofunctional isocyanates like this compound can be employed to control the extent of cross-linking, act as chain terminators, or to introduce specific functionalities into the polymer structure.
A theoretical study has been conducted on the conformational analysis and vibrational spectra of 2-methyl-3-nitrophenyl isocyanate using DFT calculations. Such computational studies provide insights into the molecule's structure and energetics, which are foundational to understanding its reactivity in polymerization processes. However, specific experimental data detailing the influence of this compound on the cross-linking density and the resultant mechanical properties of polymers are not extensively available in the public domain. Further research would be required to quantify its precise impact in this area.
Applications in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The design of molecules that can spontaneously self-assemble into well-defined, functional supramolecular architectures is a major goal in this field.
The structure of this compound possesses features that could potentially be exploited in supramolecular chemistry. The aromatic ring can participate in π-π stacking interactions, while the nitro group can act as a hydrogen bond acceptor. The isocyanate group, although highly reactive, can be transformed into other functional groups, such as ureas or urethanes, which are excellent hydrogen bond donors and acceptors.
For instance, the reaction of this compound with primary amines would yield urea derivatives. These ureas, containing the nitro- and methyl-substituted phenyl ring, could then be investigated for their ability to form one-dimensional tapes, two-dimensional sheets, or other complex architectures through hydrogen bonding and other non-covalent interactions. The specific substitution pattern on the aromatic ring would influence the geometry and stability of the resulting self-assembled structures.
Despite these possibilities, a review of the scientific literature does not reveal specific studies where this compound has been explicitly used as a building block in the design and synthesis of supramolecular assemblies or in the investigation of self-assembly processes. This remains an area open for future exploration.
Utilization in Fine Chemical Production as a Reactive Intermediate
The most documented application of this compound is as a reactive intermediate in the synthesis of fine chemicals, particularly in the construction of diverse molecular libraries for high-throughput screening in drug discovery. The high reactivity of the isocyanate group makes it an ideal electrophile for reactions with a wide range of nucleophiles, allowing for the rapid generation of a multitude of new chemical entities.
Several patents disclose the use of 2-methyl-3-nitrophenyl isocyanate as a key reactant in the combinatorial synthesis of urea and thiourea libraries. In these processes, the isocyanate is reacted with a diverse set of primary or secondary amines to produce a corresponding library of urea compounds. This approach is highly valued in the pharmaceutical industry for its efficiency in generating large numbers of structurally related compounds for biological screening.
The general reaction scheme for the synthesis of ureas from this compound is presented below:
| Reactant 1 | Reactant 2 | Product Class |
| This compound | Primary or Secondary Amine (R-NHR') | N-(2-methyl-3-nitrophenyl)-N'-substituted urea |
This strategy has been employed in the creation of libraries of peptidomimetic macrocyclic compounds, where the urea linkage serves as a stable mimic of a peptide bond. The nitro and methyl substituents on the aromatic ring of this compound provide a specific substitution pattern that can be used to probe the structure-activity relationships of the synthesized library compounds.
Furthermore, this compound is commercially available from various chemical suppliers, which underscores its utility as a building block for organic synthesis in both academic and industrial research settings. Its application as a precursor for more complex molecules is a key aspect of its role in fine chemical production.
Role in Surface Modification and Coating Technologies
The modification of surfaces to impart specific properties, such as hydrophobicity, biocompatibility, or corrosion resistance, is a critical aspect of materials science. Isocyanates are frequently used for surface modification due to their ability to form covalent bonds with various functional groups commonly found on the surfaces of materials, such as hydroxyl groups on silica or cellulose, or amine groups on functionalized polymers.
The reaction of the isocyanate group of this compound with surface hydroxyls would lead to the formation of a urethane linkage, effectively tethering the 2-methyl-3-nitrophenyl moiety to the surface. This could be used to alter the surface energy and wettability of the material. The nitro group, in particular, could be further modified, for example, by reduction to an amine group, which could then be used for subsequent chemical transformations, allowing for the stepwise construction of complex surface functionalities.
In the context of coating technologies, isocyanates are fundamental components of polyurethane-based coatings, which are known for their durability, toughness, and resistance to abrasion and chemicals. While di- and poly-isocyanates are the primary cross-linking agents in these systems, monofunctional isocyanates can be used as additives to control resin properties or to introduce specific functionalities at the coating-substrate interface or the coating-air interface.
Advanced Analytical and Spectroscopic Methodologies for Mechanistic Elucidation of 1 Isocyanato 2 Methyl 3 Nitrobenzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-isocyanato-2-methyl-3-nitrobenzene, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals and to probe the stereochemical and electronic environment of the molecule.
In the ¹³C NMR spectrum, eight distinct signals are anticipated, corresponding to the six aromatic carbons, the methyl carbon, and the isocyanate carbon. The carbons attached to the nitro and isocyanate groups are expected to be significantly deshielded.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ | ~2.5 | ~20 |
| Ar-H4 | 7.4 - 7.6 | 125 - 130 |
| Ar-H5 | 7.6 - 7.8 | 130 - 135 |
| Ar-H6 | 7.9 - 8.1 | 135 - 140 |
| Ar-C1 (-NCO) | - | 130 - 135 |
| Ar-C2 (-CH₃) | - | 135 - 140 |
| Ar-C3 (-NO₂) | - | 145 - 150 |
| -NCO | - | 125 - 130 |
Note: These are predicted values based on analogous compounds and are subject to experimental verification.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be essential. emerypharma.comresearchgate.netyoutube.comscience.gov
COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between adjacent protons. researchgate.netyoutube.com For this compound, COSY would show correlations between the aromatic protons, helping to establish their relative positions on the ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms. emerypharma.com This would allow for the unambiguous assignment of the protonated aromatic carbons and the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) couplings between protons and carbons. emerypharma.comlibretexts.org This technique would be instrumental in assigning the quaternary carbons, such as the ones bearing the isocyanate and nitro groups, by observing correlations from the methyl protons and the aromatic protons. For instance, the methyl protons would show an HMBC correlation to the C2 carbon and adjacent aromatic carbons.
Dynamic NMR for Conformational Exchange and Reaction Kinetics
Dynamic NMR (DNMR) spectroscopy is a powerful method for studying molecular motions and reaction kinetics that occur on the NMR timescale. acs.org For this compound, DNMR could be employed to investigate the rotational barrier around the C-N bonds of the nitro and isocyanate groups. Steric hindrance between the ortho methyl and nitro groups might lead to hindered rotation, which could be observed by variable temperature NMR experiments. As the temperature is lowered, the exchange rate between different conformations may slow down, leading to the broadening and eventual splitting of NMR signals.
Furthermore, DNMR is an effective tool for monitoring the kinetics of reactions involving the isocyanate group. By following the change in intensity of the reactant and product signals over time, reaction rates and activation parameters can be determined.
Isotopic Labeling Studies (e.g., ¹⁵N NMR) for Mechanistic Probes
While ¹⁴N is the most abundant nitrogen isotope, its quadrupolar nature often leads to broad NMR signals. In contrast, ¹⁵N is a spin-1/2 nucleus that gives sharp signals, making it highly suitable for structural and mechanistic studies, despite its low natural abundance. huji.ac.ilresearchgate.netresearchgate.netzendy.ioscience-and-fun.de Isotopic enrichment with ¹⁵N can significantly enhance the sensitivity of these studies.
¹⁵N NMR spectroscopy would be particularly insightful for this compound, as it contains two distinct nitrogen environments. The chemical shifts of the nitro group nitrogen and the isocyanate nitrogen are expected to be in different regions of the ¹⁵N NMR spectrum. huji.ac.ilresearchgate.netscience-and-fun.de For instance, the nitro group nitrogen typically resonates at a higher frequency compared to the isocyanate nitrogen. huji.ac.ilscience-and-fun.de These distinct chemical shifts allow for the direct observation of reactions at either of these functional groups.
By using ¹⁵N-labeled this compound, one could precisely follow the fate of the nitrogen atoms during chemical transformations, providing direct evidence for proposed reaction mechanisms. For example, in reactions with nucleophiles, the change in the ¹⁵N chemical shift of the isocyanate nitrogen would provide a clear probe for the formation of urea (B33335) or carbamate (B1207046) derivatives.
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Reaction Monitoring and Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to monitor the progress of chemical reactions.
For this compound, the most characteristic vibrational modes are associated with the isocyanate (-N=C=O) and nitro (-NO₂) groups.
Isocyanate Group: The asymmetric stretching vibration of the isocyanate group gives rise to a very intense and sharp absorption band in the FT-IR spectrum, typically in the range of 2250-2280 cm⁻¹. nist.gov This band is an excellent diagnostic tool for the presence of the isocyanate functionality.
Nitro Group: Aromatic nitro compounds exhibit two characteristic stretching vibrations: an asymmetric stretch typically between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1335 and 1365 cm⁻¹. researchgate.netresearchgate.net
Raman spectroscopy is complementary to FT-IR and is particularly useful for studying symmetric vibrations and vibrations of non-polar bonds. capes.gov.brspectroscopyonline.comsemanticscholar.org The symmetric stretching of the nitro group often gives a strong signal in the Raman spectrum. chemicalbook.comresearchgate.net
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Isocyanate (-NCO) | Asymmetric Stretch | 2250 - 2280 | FT-IR |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 | FT-IR, Raman |
| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1365 | FT-IR, Raman |
| Aromatic C-H | Stretch | 3000 - 3100 | FT-IR, Raman |
| Methyl C-H | Stretch | 2850 - 3000 | FT-IR, Raman |
Note: These are predicted values based on analogous compounds and are subject to experimental verification.
In Situ Spectroscopic Studies of Reaction Intermediates and Transition States
In situ FT-IR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing insights into reaction kinetics, intermediates, and mechanisms. The strong and distinct absorption of the isocyanate group makes it an ideal handle for in situ FT-IR studies of reactions involving this compound.
By placing an FT-IR probe directly into the reaction mixture, the disappearance of the isocyanate peak at ~2270 cm⁻¹ can be monitored continuously. This allows for the determination of reaction rates and the identification of reaction intermediates that may have transient lifetimes. For example, in the reaction with an alcohol to form a carbamate, the decrease in the isocyanate absorption would be accompanied by the appearance of new bands corresponding to the N-H and C=O stretching vibrations of the carbamate product. This real-time monitoring can provide crucial data for understanding the reaction mechanism and optimizing reaction conditions.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Product and Intermediate Characterization
High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the precise mass and elemental composition of a compound. For this compound (C₈H₆N₂O₃), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. uni.lu
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of ions, which can provide valuable structural information. nih.gov In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions would be analyzed to elucidate the structure of the parent molecule.
While specific experimental mass spectra for this compound are not available, predicted fragmentation patterns can be inferred from the known reactivity of isocyanates and nitroaromatic compounds. Common fragmentation pathways would likely involve the loss of the isocyanate group (NCO), the nitro group (NO₂), or neutral molecules such as CO and NO.
Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z |
| [M]⁺ | C₈H₆N₂O₃ | 178.0378 |
| [M-NCO]⁺ | C₇H₆NO₂ | 136.0399 |
| [M-NO₂]⁺ | C₈H₆NO | 132.0449 |
| [M-CO]⁺ | C₇H₆N₂O₂ | 150.0429 |
| [M-NO]⁺ | C₈H₆NO₂ | 148.0399 |
Note: These are predicted exact masses for the most abundant isotopes and are subject to experimental verification.
The combination of HRMS and MS/MS is particularly powerful for identifying unknown products and intermediates in reactions involving this compound. By obtaining high-resolution mass data for the products, their elemental compositions can be determined, and their fragmentation patterns can be compared to that of the starting material to deduce the structural changes that have occurred during the reaction.
X-ray Crystallography for Solid-State Structure Determination of Key Intermediates or Derivatives
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound, such as carbamates formed through reaction with alcohols, or ureas from reactions with amines, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions. While crystallographic data for this compound itself may be challenging to obtain due to its reactivity, the analysis of its stable derivatives offers invaluable structural insights.
Illustrative Research Findings:
Table 1: Representative Crystallographic Data for an Analogous Nitrophenyl Carbamate Derivative
| Parameter | Value |
| Empirical Formula | C₈H₈N₂O₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4269 (11) |
| b (Å) | 8.1003 (12) |
| c (Å) | 8.5376 (12) |
| α (°) | 101.634 (2) |
| β (°) | 97.914 (2) |
| γ (°) | 116.660 (2) |
| Volume (ų) | 434.04 (11) |
| Z | 2 |
| Key Intermolecular Bonds | N-H···O hydrogen bonds, C-H···O interactions |
Note: The data presented is for Methyl N-(4-nitrophenyl)carbamate as a representative example.
Advanced Chromatographic Techniques for Separation and Purity Analysis in Complex Reaction Mixtures
Chromatographic methods are essential for the separation and analysis of the components within complex mixtures generated during the synthesis and derivatization of this compound. These techniques are pivotal for monitoring reaction progress, assessing product purity, and isolating specific compounds for further characterization.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isocyanate reaction mixtures. bhu.ac.in Given the high reactivity of the isocyanate group, analysis often involves derivatization to form more stable urea or carbamate derivatives. cdc.gov The choice of detector is critical for achieving the desired selectivity and sensitivity.
Diode Array Detector (DAD) or UV-Vis Detector: These detectors are widely used for the analysis of aromatic compounds. The nitrobenzene (B124822) and aromatic carbamate or urea moieties in the derivatives of this compound exhibit strong UV absorbance, allowing for sensitive detection. A DAD provides the additional advantage of acquiring the full UV-Vis spectrum of each eluting peak, which aids in peak identification and purity assessment.
Mass Spectrometric (MS) Detector: Coupling HPLC with a mass spectrometer provides a powerful tool for the definitive identification of reaction products, byproducts, and impurities. The mass-to-charge ratio of the molecular ions and their fragmentation patterns offer unambiguous structural information, even for components present at trace levels. researchgate.net
Detailed Research Findings:
The analysis of isocyanate derivatives is well-established. For instance, the determination of various diisocyanates in air samples is often performed by derivatization with reagents like 1-(2-methoxyphenyl)piperazine (B120316) (MOPP) or di-n-butylamine (DBA), followed by HPLC analysis with UV and electrochemical or mass spectrometric detection. cdc.gov These methods can be adapted for monitoring the reactions of this compound. For example, by taking aliquots from a reaction mixture at different time points and derivatizing them, the consumption of the isocyanate and the formation of the product can be quantitatively monitored.
Table 2: Illustrative HPLC Method Parameters for the Analysis of a Derivatized this compound Reaction Mixture
| Parameter | Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile (B52724) with 0.1% formic acid |
| Gradient | 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and re-equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Detector | DAD (254 nm and 280 nm) and ESI-MS in positive ion mode |
| Injection Vol. | 10 µL |
| Sample Prep. | Aliquots from the reaction mixture are quenched with an excess of dibutylamine (B89481) in acetonitrile to form the corresponding urea derivatives. The resulting solution is filtered before injection. |
Note: This is a representative method; actual conditions may need to be optimized.
When this compound is used in the synthesis of oligomers or polyurethanes, Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the premier technique for characterizing the molecular weight distribution of the resulting polymers. SEC separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting earlier from the column.
This technique provides crucial information about the molecular weight averages (Number-average molecular weight, Mn; Weight-average molecular weight, Mw) and the Polydispersity Index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. These parameters are directly related to the physical and mechanical properties of the polymer.
Detailed Research Findings:
The analysis of polyurethane prepolymers by SEC is a common practice in polymer chemistry. The chromatograms can reveal the distribution of oligomeric species and any unreacted monomers. By monitoring the evolution of the SEC chromatogram over the course of a polymerization reaction, the kinetics of polymer growth can be studied. The use of multiple detectors, such as a refractive index (RI) detector and a UV detector, can provide additional information about the composition of the polymer as a function of its molecular weight.
Table 3: Representative SEC Analysis Data for a Polyurethane Synthesized from a Diol and an Isocyanate Analogous to this compound
| Sample ID | Elution Time (min) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Aliquot 1 (1 hr) | 15.2 | 2,500 | 3,750 | 1.50 |
| Aliquot 2 (3 hr) | 14.5 | 5,200 | 8,320 | 1.60 |
| Aliquot 3 (6 hr) | 13.8 | 9,800 | 16,660 | 1.70 |
| Final Polymer | 13.1 | 15,400 | 27,720 | 1.80 |
Note: This data is illustrative and represents a typical progression of a step-growth polymerization.
Future Directions and Emerging Research Challenges in the Chemistry of 1 Isocyanato 2 Methyl 3 Nitrobenzene
Development of Sustainable and Green Synthetic Routes for Aromatic Isocyanates
The traditional synthesis of aromatic isocyanates, including 1-isocyanato-2-methyl-3-nitrobenzene, relies on the use of highly toxic phosgene (B1210022). rsc.orgrsc.org This has spurred extensive research into greener alternatives that avoid hazardous reagents and minimize environmental impact. rsc.org The goal is to develop processes that are not only safer but also economically viable, a critical step for the industrial adoption of phosgene-free routes. researchgate.net
A primary focus of green synthesis is the replacement of stoichiometric reagents with catalytic systems. For aromatic isocyanates, the catalytic reductive carbonylation of nitroaromatic compounds is a promising phosgene-free alternative. researchgate.netuniversiteitleiden.nl This method can proceed via a direct route, where a nitro compound reacts with carbon monoxide to form the isocyanate and carbon dioxide, or an indirect route, where an intermediate carbamate (B1207046) is formed and subsequently thermally cracked to yield the isocyanate. universiteitleiden.nl
Group VIII transition metals, particularly palladium (Pd) and rhodium complexes, have been heavily investigated for these transformations. researchgate.net Research has demonstrated that the choice of catalyst, ligands, and promoters is crucial for achieving high yields and selectivity, while minimizing the formation of by-products like ureas and allophanates. universiteitleiden.nlgoogle.com For instance, the use of specific phosphine (B1218219) ligands can influence catalyst lifetime, although they are susceptible to oxidation by the nitroarene starting material. researchgate.net
Future research relevant to this compound would involve designing catalytic systems tailored for its specific precursor, 2,6-dinitrotoluene (B127279) or 2-methyl-3-nitroaniline (B147196). The challenge lies in achieving high selectivity for the desired monoisocyanate product without affecting the second nitro group, or in selectively converting one nitro group in a dinitro precursor.
Table 1: Examples of Catalytic Systems for Isocyanate Synthesis from Nitro Compounds
| Catalyst System | Precursor Type | Reaction | Key Findings | Reference |
| Palladium-diphosphane complexes | Nitrobenzene (B124822) | Reductive Carbonylation | Can lead to isocyanates via direct or indirect (carbamate) pathways. | universiteitleiden.nl |
| Group VIII Metal Complexes (e.g., Pd, Rh) | Nitroaromatics | Direct/Indirect Carbonylation | Represents the most interesting and heavily researched catalysts for these transformations. | researchgate.net |
| PdI₂ with Fe promoters (FeCl₃, FeCl₂) | Nitroaromatics | Carbonylation | Iron promoters were tested to improve the catalytic activity of Palladium Iodide. | researchgate.net |
| Montmorillonite K-10 (Acid Catalyst) | Carbamates | Thermal Cracking | Efficient for decomposing carbamates with electron-withdrawing groups to form monoisocyanates. | researchgate.net |
| Nickel(0) Complexes | Aromatic Halides | Reaction with Metal Cyanate (B1221674) | Catalyzes the formation of isocyanates from organic halides and a cyanate source. | google.com |
The push for sustainability extends to the feedstock used for chemical production. rsc.org There is a growing interest in utilizing renewable, bio-based resources to synthesize aromatic compounds that can serve as precursors to isocyanates. researchgate.netgoogle.com Lignin, an abundant aromatic biopolymer and a by-product of the paper industry, is a particularly attractive starting material for creating bio-based aromatic chemicals. google.comgoogle.com Research has demonstrated the synthesis of aromatic diisocyanates from lignin-derived molecules like vanillic acid and syringic acid. google.com Other bio-based sources include vegetable oils, amino acids (like L-lysine), and carbohydrates. rsc.orgresearchgate.net While many of these yield aliphatic isocyanates, the principles are being extended to aromatic structures. researchgate.net
Precision Control over Polymerization and Derivatization Processes
The functional groups of this compound—the highly reactive isocyanate, the electron-withdrawing nitro group, and the methyl group—offer rich possibilities for creating complex and functional polymers. Achieving precise control over polymerization and subsequent modifications is a key research frontier. researchgate.net
Conventional polymerization methods often yield polymers with broad molecular weight distributions and limited architectural control. Living and controlled polymerization techniques, however, allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex, well-defined architectures like block, star, and graft copolymers. researchgate.netcmu.eduvt.edu
For isocyanates, living anionic polymerization is a powerful tool, though it can be complicated by trimerization side reactions. researchgate.net The development of specialized initiators and the use of additives have enabled the synthesis of well-defined polyisocyanates. researchgate.netacs.org More recently, organotitanium(IV) catalysts have been shown to facilitate living polymerizations of isocyanates, even in the presence of functional groups, producing polymers with narrow molecular weight distributions (PDIs from 1.05 to 1.2). acs.org These techniques could be applied to this compound to create novel homopolymers or block copolymers where the pendant nitro groups could be used for further functionalization or to tune the material's properties. specificpolymers.com
Table 2: Overview of Controlled Polymerization Methods for Isocyanates
| Polymerization Technique | Catalyst/Initiator System | Key Advantages | Potential Architectures | Reference |
| Living Anionic Polymerization | Sodium benzanilide (B160483) (Na-BA) | High yields, controlled molecular weight, narrow PDI (1.08–1.14). | Linear homopolymers, block copolymers. | acs.org |
| Living Anionic Polymerization | Sodium naphthalenide with additives (e.g., 15C5 crown ether) | Overcomes trimerization, enables control over molecular weight. | Well-defined linear, telechelic, star, and rod-coil block polymers. | researchgate.net |
| Organotitanium(IV)-Catalyzed Polymerization | TiCl₃OCH₂CF₃ | Living polymerization, high yields, tolerance to functional groups. | Linear polymers, well-defined block copolymers. | acs.org |
| Reversible Addition-Fragmentation Chain Transfer (RAFT) | Thiocarbonylthio compounds | Versatile for various monomers, allows for end-group functionality. | Linear, block, star, branched, and hyperbranched polymers. | specificpolymers.com |
The dual functionality of this compound presents unique opportunities for site-specific modifications. The isocyanate group is highly electrophilic and reacts readily with nucleophiles like alcohols and amines to form carbamates and ureas, respectively. researchgate.net The nitro group, on the other hand, can be selectively reduced to an amino group. This opens up pathways for post-polymerization modification, where the nitro-functionalized polymer is first created and the nitro groups are then converted to amines. These new amino groups can then be used for grafting other polymer chains, attaching bioactive molecules, or altering the polymer's solubility and thermal properties. The challenge lies in developing selective reaction conditions that modify one functional group while leaving the other, and the polymer backbone, intact.
Integration with Flow Chemistry and Microreactor Technologies for Scalable Synthesis
Bridging the gap between laboratory-scale discovery and industrial production requires scalable and safe manufacturing processes. Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. amf.chnih.gov These benefits include superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when dealing with hazardous reagents or highly exothermic reactions. europa.eu
The synthesis of isocyanates often involves toxic precursors and hazardous intermediates, such as acyl azides in the Curtius rearrangement, making it an ideal candidate for flow chemistry. google.com By generating and immediately consuming reactive intermediates in a closed, continuous system, flow chemistry minimizes risks and improves process safety. acs.org This technology has been successfully applied to synthesize various isocyanates and to perform nitration of aromatic compounds with high selectivity and yield. vapourtec.comrsc.org A continuous flow process for producing isocyanates from acyl hydrazides via an acyl azide (B81097) intermediate has been developed, highlighting the safety and environmental benefits of this approach. google.com The scalability of such processes has been demonstrated, with outputs reaching hundreds of grams per hour, showing potential for industrial application. rsc.orgwiley-vch.de The integration of microreactor technology with the synthesis of this compound could enable a safer, more efficient, and scalable production route, accelerating its potential application in advanced materials.
Advanced Materials Engineering Leveraging Aromatic Isocyanates
The unique molecular architecture of this compound, featuring a highly reactive isocyanate group alongside electronically and sterically influential methyl and nitro substituents, presents a compelling platform for the engineering of advanced materials with tailored functionalities. The strategic placement of these groups on the aromatic ring allows for nuanced control over polymerization kinetics, polymer architecture, and intermolecular interactions, paving the way for innovations in stimuli-responsive and self-healing systems.
Design of Stimuli-Responsive Materials
The incorporation of this compound into polymer chains offers a promising avenue for the development of stimuli-responsive materials. The nitro group, in particular, can serve as a latent functional handle that imparts responsiveness to external stimuli such as electrochemical potential, pH changes, or specific chemical reagents.
One envisioned design involves the synthesis of polyurethanes where the nitro groups pendant to the polymer backbone can be selectively reduced to amino groups. This transformation would dramatically alter the local chemical environment within the polymer matrix, leading to significant changes in material properties. For instance, the conversion from a relatively non-polar, electron-withdrawing nitro group to a polar, electron-donating, and hydrogen-bond-donating amino group would increase the polymer's hydrophilicity and could trigger a swelling response in aqueous environments.
Furthermore, the presence of the methyl group ortho to the original isocyanate position introduces steric hindrance that can influence the accessibility and reactivity of the isocyanate during polymerization, as well as the conformational dynamics of the resulting polymer chain. This steric influence can be exploited to fine-tune the sensitivity and magnitude of the stimuli-responsive behavior.
Research in this area would focus on:
Synthesizing polyurethanes and other polymers using this compound as a key monomer.
Characterizing the electrochemical and chemical conditions required for the selective reduction of the nitro group without degrading the polymer backbone.
Investigating the resulting changes in material properties, such as swelling ratio, mechanical strength, and thermal characteristics, as a function of the stimulus.
Below is an interactive data table illustrating hypothetical stimuli-responsive properties of a polyurethane derived from this compound.
| Stimulus | Condition | Observed Change in Property | Potential Application |
|---|---|---|---|
| pH | Change from pH 7 to pH 3 | Increased swelling ratio by 50% | pH-responsive drug delivery systems |
| Redox | Chemical reduction of nitro group | Shift in fluorescence emission wavelength | Chemical sensors |
| Thermal | Heating above glass transition temperature | Shape recovery in shape-memory polymer | Smart actuators and deployable structures |
Development of Self-Healing Polymer Systems
The high reactivity of the isocyanate group makes this compound a prime candidate for incorporation into self-healing polymer systems. Aromatic isocyanates are known to be effective components in the development of self-healing materials, often utilized in microencapsulated healing agent systems or in polymers with dynamic covalent bonds.
One approach involves the encapsulation of this compound within microcapsules dispersed in a polymer matrix. mdpi.com When a crack propagates through the material, it ruptures the microcapsules, releasing the isocyanate. mdpi.com The isocyanate then reacts with atmospheric moisture or with a co-encapsulated polyol to form a polyurethane or polyurea that fills and bonds the crack, thus restoring the material's integrity. mdpi.comencyclopedia.pub The presence of the nitro group could potentially enhance the adhesion of the healed region through secondary interactions.
Another advanced strategy is the design of intrinsically self-healing polyurethanes incorporating reversible linkages. While the urethane (B1682113) bond itself is generally stable, the introduction of specific functionalities can enable dynamic bond exchange. The unique electronic nature of this compound could be leveraged to create polymers with tunable bond dissociation energies, facilitating intrinsic self-healing upon the application of an external stimulus like heat. Studies have shown that the structure of the isocyanate has a significant impact on the self-healing performance of polyurethanes. ibm.comresearchgate.netnih.govresearchgate.net
Research challenges in this domain include:
The synthesis of robust microcapsules containing this compound that can be effectively integrated into various polymer matrices.
The optimization of the healing chemistry to ensure rapid and efficient crack repair under ambient conditions.
The design of polyurethane networks with dynamic covalent bonds derived from this isocyanate, and the characterization of their healing efficiency and mechanical performance.
The following interactive data table presents hypothetical research findings on the self-healing efficiency of a polymer system incorporating this compound.
| Healing Mechanism | Healing Condition | Healing Efficiency (%) | Time to Heal (hours) |
|---|---|---|---|
| Microencapsulation | Ambient temperature and humidity | 85 | 24 |
| Dynamic Covalent Bonds | Heating to 80°C | 95 | 2 |
Interdisciplinary Approaches and Synergies with Related Chemical Fields (e.g., Catalysis, Polymer Physics)
The future development of materials based on this compound will greatly benefit from interdisciplinary approaches, particularly through synergies with catalysis and polymer physics.
Catalysis: The synthesis of polyurethanes from isocyanates is often a catalyzed process. researchgate.netacs.org The electronic and steric profile of this compound, with its electron-withdrawing nitro group and sterically hindering methyl group, presents unique challenges and opportunities for catalyst design. The nitro group is known to increase the electrophilicity of the isocyanate carbon, potentially accelerating its reaction with nucleophiles. nih.gov However, the ortho-methyl group can sterically shield the isocyanate, slowing the reaction. mdpi.com
Future research in catalysis will focus on developing catalysts that can navigate this intricate reactivity profile. This includes:
Selective Catalysis: Designing catalysts that can selectively promote the isocyanate-polyol reaction without triggering side reactions involving the nitro group.
Switchable Catalysis: Developing catalytic systems that can be turned "on" or "off" by an external stimulus, allowing for temporal control over the polymerization process. This could be particularly useful in creating complex polymer architectures.
Organocatalysis: Exploring metal-free organocatalysts to produce polyurethanes with high purity, which is crucial for biomedical and electronic applications. ibm.comacs.org
Polymer Physics: Understanding the structure-property relationships of polymers derived from this compound is a fundamental challenge that can be addressed through the lens of polymer physics. The presence of the rigid aromatic ring, the polar nitro group, and the potential for hydrogen bonding through the urethane linkages will significantly influence the morphology and physical properties of the resulting polymers.
Key areas of investigation in polymer physics will include:
Phase Separation: In polyurethane block copolymers, the segments derived from this compound will form hard segments. The strong intermolecular interactions, potentially enhanced by the nitro groups, could lead to well-defined microphase separation, which in turn governs the mechanical properties of the material.
Hydrogen Bonding: The nitro group is a poor hydrogen bond acceptor, which will influence the hydrogen bonding network within the polyurethane hard domains. unl.edu Understanding how this affects the polymer's crystallinity, thermal stability, and mechanical strength is crucial.
Modeling and Simulation: Computational modeling can be employed to predict the conformational preferences of polymer chains, the thermodynamics of phase separation, and the mechanical response of the material to deformation. These simulations can guide the rational design of new materials with desired properties.
By fostering a collaborative environment where synthetic chemists, catalyst experts, and polymer physicists work in concert, the full potential of this compound as a building block for the next generation of advanced materials can be realized.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing 1-isocyanato-2-methyl-3-nitrobenzene, and how can discrepancies in nitro group positioning be resolved?
- Methodological Answer : Combine X-ray crystallography (for unambiguous structural determination) with NMR and FT-IR to cross-validate functional groups. For example, X-ray studies of analogous compounds (e.g., 1-chloro-2-methyl-3-nitrobenzene) reveal nitro group torsion angles (~38.8° relative to the benzene plane) . Discrepancies in nitro group orientation may arise from crystal packing effects or solvent interactions; computational modeling (DFT) can reconcile these differences .
Q. How does the steric and electronic influence of the methyl and nitro substituents affect the reactivity of the isocyanate group?
- Methodological Answer : Perform comparative reactivity studies with derivatives lacking substituents. The nitro group’s electron-withdrawing nature reduces electron density at the isocyanate group, slowing nucleophilic attack (e.g., with amines). Steric hindrance from the methyl group further modulates reactivity, as shown in kinetic studies of similar ortho-substituted aryl isocyanates . Use Hammett constants (σ values) to quantify electronic effects and predict reaction rates.
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized given competing side reactions (e.g., dimerization or hydrolysis)?
- Methodological Answer : Employ low-temperature reactions (<0°C) in anhydrous solvents (e.g., THF or DCM) to suppress hydrolysis. Catalytic additives like triethylamine or DMAP can mitigate dimerization by stabilizing intermediates. Monitor reaction progress via HPLC to identify byproducts and adjust stoichiometry. For example, analogous syntheses of 3-nitrobenzoyl chloride derivatives achieved >85% purity by optimizing reaction time and temperature .
Q. What strategies resolve contradictions in reported thermal stability data for nitro-substituted aryl isocyanates?
- Methodological Answer : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess decomposition pathways. Conflicting data may arise from impurities or moisture content. For instance, CRC Handbook data for 1-isocyanato-3-nitrobenzene show decomposition at 164°C, but deviations in methyl-substituted analogs require recalibration of experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



